3-(2-Thiomethylphenyl)-3',4',5'-trifluoropropiophenone
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Overview
Description
3-(2-Thiomethylphenyl)-3’,4’,5’-trifluoropropiophenone is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a thiomethyl group attached to a phenyl ring, which is further connected to a trifluoropropiophenone moiety. The presence of fluorine atoms and the thiomethyl group contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Thiomethylphenyl)-3’,4’,5’-trifluoropropiophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-thiomethylphenyl bromide and 3’,4’,5’-trifluoropropiophenone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 3-(2-Thiomethylphenyl)-3’,4’,5’-trifluoropropiophenone may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(2-Thiomethylphenyl)-3’,4’,5’-trifluoropropiophenone undergoes various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propiophenone moiety can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Thiomethylphenyl)-3’,4’,5’-trifluoropropiophenone has diverse applications in scientific research, including:
Chemistry: Used as a model substrate for studying palladium-catalyzed C-H bond activation reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 3-(2-Thiomethylphenyl)-3’,4’,5’-trifluoropropiophenone involves its interaction with specific molecular targets and pathways. The thiomethyl group and trifluoropropiophenone moiety contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2’-Carboethoxy-3-(2-thiomethylphenyl)propiophenone
- 3-(2-Thiomethylphenyl)propiophenone
- 2’-Cyano-3-(2-thiomethylphenyl)propiophenone
Uniqueness
3-(2-Thiomethylphenyl)-3’,4’,5’-trifluoropropiophenone is unique due to the presence of trifluoromethyl groups, which enhance its chemical stability and reactivity. This compound’s distinct structure allows for specific interactions with molecular targets, making it valuable in various research applications.
Biological Activity
3-(2-Thiomethylphenyl)-3',4',5'-trifluoropropiophenone is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antiviral, and other pharmacological effects, supported by case studies and experimental data.
Chemical Structure and Properties
The compound is characterized by a trifluoromethyl group and a thiomethyl phenyl moiety, which contribute to its unique reactivity and biological interactions. Its molecular structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities, including:
- Anticancer Activity : The compound has shown promising results in inhibiting the growth of various cancer cell lines.
- Antiviral Effects : Preliminary studies suggest potential applications in treating viral infections.
- Other Pharmacological Effects : Additional studies have indicated anti-inflammatory and analgesic properties.
In Vitro Studies
In a study evaluating the cytotoxic effects of various derivatives against human cancer cell lines, this compound was tested alongside other compounds. The results indicated significant inhibition of cell proliferation in several cancer lines, including:
Cell Line | IC50 (µM) |
---|---|
RKO | 60.70 |
PC-3 | 49.79 |
HeLa | 78.72 |
These values suggest that the compound is particularly effective against prostate cancer (PC-3) and colorectal cancer (RKO) cells, showing an IC50 value lower than many established chemotherapeutic agents .
The anticancer activity appears to involve the induction of apoptosis through various pathways, including oxidative stress and disruption of mitochondrial function. This was confirmed through morphological assessments and flow cytometry analyses post-treatment.
Antiviral Activity
Initial investigations into the antiviral properties of this compound indicate potential efficacy against viral pathogens, particularly in inhibiting viral replication mechanisms. Further research is needed to elucidate specific viral targets and mechanisms involved.
Other Pharmacological Effects
Additional studies have highlighted the compound's anti-inflammatory and analgesic properties. In animal models, it has been shown to reduce inflammation markers significantly when compared to control groups.
Case Studies
- Study on Cancer Cell Lines : A comprehensive study evaluated the effects of this compound on five different human tumor cell lines using the MTS assay. The most significant inhibition was observed in RKO cells, supporting its potential as an anticancer agent .
- Antiviral Screening : In a preliminary antiviral screening, the compound demonstrated activity against specific viral strains, warranting further investigation into its therapeutic applications in virology .
Properties
IUPAC Name |
3-(2-methylsulfanylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3OS/c1-21-15-5-3-2-4-10(15)6-7-14(20)11-8-12(17)16(19)13(18)9-11/h2-5,8-9H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIWFGWYDQBSID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CCC(=O)C2=CC(=C(C(=C2)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644351 |
Source
|
Record name | 3-[2-(Methylsulfanyl)phenyl]-1-(3,4,5-trifluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898780-63-7 |
Source
|
Record name | 3-[2-(Methylsulfanyl)phenyl]-1-(3,4,5-trifluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.